molecular formula C13H14BrN3 B11838419 1-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 1203661-59-9

1-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B11838419
CAS No.: 1203661-59-9
M. Wt: 292.17 g/mol
InChI Key: WCTJMDVTJWXUTI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and cyclohexanone.

    Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where 4-bromoaniline reacts with cyclohexanone in the presence of a suitable catalyst to form the indazole ring.

    Amine Introduction:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

1-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical and biological properties.

    1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine: The presence of a fluorophenyl group can also influence the compound’s reactivity and biological activity.

    1-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine: The methyl group in this compound may affect its solubility and interaction with molecular targets.

Properties

CAS No.

1203661-59-9

Molecular Formula

C13H14BrN3

Molecular Weight

292.17 g/mol

IUPAC Name

1-(4-bromophenyl)-4,5,6,7-tetrahydroindazol-4-amine

InChI

InChI=1S/C13H14BrN3/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16-17/h4-8,12H,1-3,15H2

InChI Key

WCTJMDVTJWXUTI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)Br)N

Origin of Product

United States

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